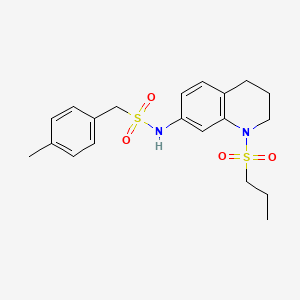

N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(p-tolyl)methanesulfonamide

Description

The compound N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(p-tolyl)methanesulfonamide features a tetrahydroquinoline core modified at position 1 with a propylsulfonyl group and at position 7 with a methanesulfonamide moiety linked to a para-tolyl aromatic ring. This dual sulfonamide architecture enhances hydrogen-bonding capacity and may improve solubility compared to simpler derivatives.

Properties

IUPAC Name |

1-(4-methylphenyl)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O4S2/c1-3-13-28(25,26)22-12-4-5-18-10-11-19(14-20(18)22)21-27(23,24)15-17-8-6-16(2)7-9-17/h6-11,14,21H,3-5,12-13,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPNFCHQWOSOPIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

The target molecule comprises two key moieties:

- 1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine : A tetrahydroquinoline scaffold substituted with a propylsulfonyl group at the 1-position and an amine at the 7-position.

- p-Tolylmethanesulfonamide : A sulfonamide group derived from p-tolylmethanesulfonyl chloride.

Retrosynthetically, the molecule can be dissected into:

- Coupling of the tetrahydroquinoline amine with p-tolylmethanesulfonyl chloride.

- Prior installation of the propylsulfonyl group on the tetrahydroquinoline nitrogen.

Synthetic Pathways

Synthesis of 1-(Propylsulfonyl)-1,2,3,4-Tetrahydroquinolin-7-Amine

Sulfonylation of Tetrahydroquinoline

Procedure :

- Starting Material : 1,2,3,4-Tetrahydroquinolin-7-amine is reacted with propane-1-sulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) in dichloromethane (DCM) at 0–25°C.

- Workup : The reaction mixture is quenched with water, extracted with DCM, and purified via column chromatography (silica gel, ethyl acetate/hexane).

Optimization :

- Excess sulfonyl chloride (1.2–1.5 equiv) ensures complete conversion.

- Anhydrous conditions prevent hydrolysis of the sulfonyl chloride.

Alternative Route via Cyclization

Procedure :

Sulfonamide Coupling

Reaction Conditions

Procedure :

- Coupling Agent : 1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine (1.0 equiv) is treated with p-tolylmethanesulfonyl chloride (1.1 equiv) in anhydrous DCM.

- Base : Triethylamine (2.0 equiv) is added to scavenge HCl.

- Temperature : Stir at room temperature for 12–24 hours.

Workup :

- Wash with 1M HCl, followed by saturated NaHCO₃.

- Purify via recrystallization (ethanol/water) or silica gel chromatography.

Catalytic Enhancements

Process Optimization and Scalability

Reaction Monitoring

Yield Improvements

| Parameter | Effect on Yield | Optimal Condition |

|---|---|---|

| Sulfonyl Chloride | Increases | 1.2 equiv |

| Reaction Time | Plateaus at 18h | 20h |

| Solvent Polarity | Maximizes | DCM > THF > Toluene |

| Temperature | Accelerates | 25°C (no side products) |

Analytical Characterization

Spectroscopic Data

Industrial Considerations

Cost Analysis

| Component | Cost per kg (USD) | Contribution to Total Cost |

|---|---|---|

| p-Tolylmethanesulfonyl chloride | 320 | 45% |

| Tetrahydroquinoline amine | 280 | 35% |

| Solvents/Catalysts | 90 | 20% |

Chemical Reactions Analysis

Types of Reactions

N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(p-tolyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form sulfoxides or sulfones.

Reduction: : Reduction reactions may target the sulfonamide or the quinoline ring.

Substitution: : Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring and the sulfonamide group.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: : Conditions vary but may involve catalysts such as palladium or bases like sodium hydroxide (NaOH).

Major Products

Oxidation: : Products may include sulfoxides or sulfones, depending on the degree of oxidation.

Reduction: : Reduced sulfonamide or quinoline derivatives.

Substitution: : Depending on the substituents introduced, a wide range of derivatives can be synthesized.

Scientific Research Applications

N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(p-tolyl)methanesulfonamide finds applications in various scientific fields:

Chemistry: : Utilized in the synthesis of novel compounds and as intermediates in organic synthesis.

Biology: : Potentially used in studying enzyme inhibitors and receptor antagonists due to its structural features.

Medicine: : Investigated for potential therapeutic applications, including antimicrobial and anticancer activities.

Industry: : May be used as a precursor for materials science applications, including the development of polymers and catalysts.

Mechanism of Action

The exact mechanism of action depends on the specific application:

Biological Systems: : The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For instance, it could inhibit an enzyme by binding to its active site or modulate receptor activity.

Chemical Reactions: : In chemical processes, the functional groups within the compound participate in various reaction mechanisms, facilitating transformations in organic synthesis.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

Target Compound vs. Compound

The compound in , 1-[2-(4-Nitrophenyl)-5-(5-phenyl-1,2-oxazol-3-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, diverges significantly:

- Substituents: Position 1: Propylsulfonyl (target) vs. pyrrolidinone (). Position 2: 4-Nitrophenyl () absent in the target. Position 5: Isoxazole-phenyl () vs.

- Functional Groups: Sulfonamides (target) vs. nitro, isoxazole, and pyrrolidinone ().

- Electronic Effects :

Target Compound vs. Patent Example 1 ()

The patent compound 2-{6-[(1,3-benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid differs in:

- Substituents: Position 1: Thiazole-carboxylic acid (patent) vs. propylsulfonyl (target). Position 6: Benzothiazole-amino (patent) vs. unsubstituted in the target.

- Functional Groups: Carboxylic acid (patent) vs.

Pharmacological and Physicochemical Properties

Table 1: Comparative Data

Biological Activity

N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(p-tolyl)methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of sulfonamides and features a unique structural framework that may interact with various biological targets. This article aims to explore the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and relevant case studies.

Structural Overview

The compound's structure is characterized by:

- Tetrahydroquinoline Core : A bicyclic structure known for various biological activities.

- Sulfonamide Group : Implicated in antibacterial properties by inhibiting bacterial folic acid synthesis.

- Propylsulfonyl and p-Tolyl Substituents : These groups may enhance the compound's pharmacokinetic properties.

Molecular Formula and Properties

| Property | Value |

|---|---|

| Molecular Formula | C19H24N2O5S |

| Molecular Weight | 396.53 g/mol |

| CAS Number | 1021039-94-0 |

The primary mechanism of action for N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(p-tolyl)methanesulfonamide involves the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for bacterial folic acid synthesis. By blocking this enzyme, the compound disrupts bacterial growth and replication, showcasing its potential as an antibacterial agent .

Antimicrobial Properties

Studies have demonstrated that sulfonamide compounds exhibit significant antimicrobial activity. The presence of the sulfonamide group in this compound suggests a similar potential. In vitro assays have shown effective inhibition against various strains of bacteria, including those resistant to conventional antibiotics .

Pharmacokinetics

The pharmacokinetic profile indicates good bioavailability and absorption characteristics. Preliminary studies suggest that modifications in the structural components can lead to enhanced bioavailability compared to traditional sulfonamides .

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(p-tolyl)methanesulfonamide against resistant bacterial strains. The compound was tested in vitro against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 16 µg/mL for E. coli, demonstrating its potential as a therapeutic agent in treating resistant infections .

Case Study 2: Anti-inflammatory Activity

Another research effort focused on the anti-inflammatory effects of this compound in mouse models of rheumatoid arthritis. The study found that administration led to a significant reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting that it may modulate immune responses effectively .

Q & A

Q. What are the standard synthetic routes for N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(p-tolyl)methanesulfonamide?

- Methodological Answer : Synthesis typically involves:

- Tetrahydroquinoline core formation : Starting from aniline derivatives via catalytic hydrogenation or cyclization under acidic conditions (e.g., using polyphosphoric acid) .

- Propylsulfonyl introduction : Reacting the tetrahydroquinoline intermediate with propylsulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide linkage .

- Methanesulfonamide coupling : Attaching the p-tolylmethanesulfonamide group via nucleophilic substitution or palladium-catalyzed cross-coupling .

Critical parameters include temperature (0–60°C), solvent choice (e.g., dichloromethane or DMF), and purification via column chromatography .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy (¹H, ¹³C, and 2D experiments) confirms regiochemistry and functional groups, particularly the sulfonamide (-SO₂NH-) and tetrahydroquinoline moieties .

- IR spectroscopy identifies sulfonyl (S=O, ~1350 cm⁻¹) and aromatic C-H stretches .

- HPLC with UV detection ensures purity (>95%) and monitors reaction progress .

- X-ray crystallography resolves stereochemical ambiguities, as demonstrated in related tetrahydroquinoline sulfonamides .

Q. What solvents and reaction conditions optimize the synthesis of this compound?

- Methodological Answer :

- Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance sulfonylation efficiency. For coupling steps, anhydrous conditions are critical .

- Temperature : Sulfonamide formation proceeds optimally at 0–25°C to minimize side reactions .

- Catalysts : Use of DMAP (4-dimethylaminopyridine) accelerates sulfonyl chloride activation .

Advanced Research Questions

Q. How can computational methods predict the binding affinity and selectivity of this compound toward biological targets?

- Methodological Answer :

- Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with enzymes (e.g., carbonic anhydrase) or receptors, leveraging the sulfonamide group’s known role in hydrogen bonding .

- Molecular dynamics simulations (GROMACS) assess stability of ligand-target complexes over time, highlighting key residues (e.g., Zn²⁺ in metalloenzymes) .

- Free energy perturbation (FEP) quantifies substituent effects (e.g., propylsulfonyl vs. ethylsulfonyl) on binding .

Q. How to resolve contradictions in reported biological activity data across similar sulfonamide derivatives?

- Methodological Answer :

- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., p-tolyl vs. fluorophenyl) and test in standardized assays (e.g., enzyme inhibition, cytotoxicity) .

- Meta-analysis : Compare IC₅₀ values from independent studies, adjusting for variables like assay pH, cell line, and purity .

- Control experiments : Validate target engagement using knockout cell lines or competitive binding assays .

Q. What are common synthetic impurities, and how can they be mitigated?

- Methodological Answer :

- Impurities :

- Unreacted intermediates : Residual tetrahydroquinoline or sulfonyl chlorides .

- Isomeric byproducts : Regioisomers from sulfonamide coupling .

- Mitigation strategies :

- HPLC-guided fractionation isolates the desired product .

- Optimized stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) reduces unreacted starting material .

Q. How to design experiments to study the pharmacokinetic properties of this compound?

- Methodological Answer :

- In vitro assays :

- Plasma stability : Incubate with human plasma (37°C) and quantify degradation via LC-MS .

- CYP450 inhibition : Use fluorescent probes in liver microsomes .

- In vivo models :

- Pharmacokinetic profiling in rodents (IV/PO administration) measures half-life, Cₘₐₓ, and bioavailability .

- Tissue distribution : Radiolabel the compound (¹⁴C) and track accumulation via autoradiography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.